3-Methylimidazo[1,2-a]pyridin-2-amine
Description
Overview of Fused Nitrogen-Bridged Heterocycles in Advanced Chemical Science
Fused nitrogen-bridged heterocycles, also known as ring-junction nitrogen heterocycles, represent a class of organic compounds that are of paramount importance in modern chemical science. rsc.org These molecules are characterized by two rings sharing both a nitrogen atom and an adjacent carbon atom, creating a rigid, bicyclic structure. Nitrogen-containing heterocyclic compounds are a significant structural motif in a vast number of natural products and pharmaceuticals. mdpi.com In fact, over 85% of all biologically active molecules possess a heterocyclic structure, with those containing nitrogen being the most common. mdpi.comnih.gov
The prevalence of these structures in medicinal chemistry is due to their chemical stability, their capacity for functionalization, and their ability to form hydrogen bonds during biological processes. mdpi.com This makes them ideal candidates for interacting with biological targets like enzymes and receptors. Consequently, nitrogen-fused heterocycles are at the forefront of research aimed at developing new therapeutic agents, particularly in the field of anticancer drug discovery. nih.gov The inherent structural diversity within this class of compounds allows for extensive customization, paving the way for the rational design and optimization of novel drugs. nih.gov
Importance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Contemporary Organic and Medicinal Chemistry Research
Among the various fused nitrogen-bridged heterocycles, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation signifies that this particular molecular framework is capable of binding to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The imidazo[1,2-a]pyridine core is a bicyclic system composed of a pyridine (B92270) ring fused to an imidazole (B134444) ring.
The research interest in this scaffold is driven by its diverse biological activities, which include:
Anticancer nih.govresearchgate.net
Antiviral researchgate.netresearchgate.netresearchgate.net
Antimicrobial nih.govresearchgate.net
Anti-inflammatory researchgate.netresearchgate.net
Anticonvulsant nih.govresearchgate.net
Antidiabetic nih.govresearchgate.net
The therapeutic potential of the imidazo[1,2-a]pyridine scaffold is underscored by its presence in several commercially available drugs. nih.govrsc.org For instance, Zolpidem is used for the treatment of insomnia, Alpidem is an anxiolytic agent, and Zolimidine has been used for treating peptic ulcers. rsc.orgnih.gov Beyond its medicinal applications, the unique photophysical properties of imidazo[1,2-a]pyridines, such as their susceptibility to 'excited-state intramolecular proton transfer' (ESIPT), make them valuable in the fields of optoelectronics and materials science. researchgate.net
Table 1: Biological Activities of the Imidazo[1,2-a]pyridine Scaffold
| Biological Activity | Description | Key Research Findings |
|---|---|---|
| Anticancer | Inhibits the growth of cancer cells. | Derivatives have shown cytotoxic activity against various cancer cell lines. nih.gov |
| Antitubercular | Active against Mycobacterium tuberculosis. | Some analogs are effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis. rsc.org Two derivatives, Q203 and ND09759, are in clinical trials. nih.gov |
| Antiviral | Inhibits viral replication. | Broad-spectrum activity has been reported. researchgate.netresearchgate.net |
| Anti-inflammatory | Reduces inflammation. | Some derivatives have demonstrated significant anti-inflammatory properties. researchgate.netresearchgate.net |
| Anxiolytic | Reduces anxiety. | The drug Alpidem is based on this scaffold. rsc.orgnih.gov |
| Hypnotic | Induces sleep. | The widely used drug Zolpidem contains the imidazo[1,2-a]pyridine core. nih.govrsc.org |
Specific Academic and Research Interest in 3-Methylimidazo[1,2-a]pyridin-2-amine and its Analogs
The substitution pattern on the imidazo[1,2-a]pyridine core is crucial in determining its biological activity, and researchers have shown significant interest in modifying the C2 and C3 positions. The specific compound, this compound, and its analogs are subjects of focused research due to their potential as bioactive molecules.
Research into analogs, such as 3-aminoimidazo[1,2-a]pyridines, has demonstrated their potential as anticancer agents. nih.gov A study detailing the synthesis of eleven 3-aminoimidazo[1,2-a]pyridine compounds found that certain derivatives exhibited high inhibitory activity against specific cancer cell lines. nih.govwestminster.ac.uk For example, a compound with a nitro group at the C2 position and a p-chlorophenyl group at the C3 position was highly effective against the HT-29 human colon cancer cell line. nih.govwestminster.ac.uk Another promising analog featured a tolyl moiety at the C2 position and a p-chlorophenyl amine at the C3 position, showing notable activity against the B16F10 melanoma cell line. nih.govwestminster.ac.uk
Furthermore, 3-amino-imidazo[1,2-a]-pyridines have been investigated as inhibitors of glutamine synthetase in Mycobacterium tuberculosis, a potential target for developing new anti-TB drugs. rsc.org The synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives has also been achieved through methods like iron-catalyzed denitration reactions, providing a pathway to a variety of functionalized compounds for further study. organic-chemistry.org The exploration of structure-activity relationships (SAR) in imidazo[1,2-a]pyridine-3-carboxamides has led to the development of compounds with potent activity against M. tuberculosis, with some showing excellent efficacy against MDR and XDR strains. rsc.org
Table 2: Research Highlights of 3-Substituted Imidazo[1,2-a]pyridine Analogs
| Analog Class | Research Focus | Notable Findings |
|---|---|---|
| 3-Aminoimidazo[1,2-a]pyridines | Anticancer Activity | Compound 12 showed high inhibitory activity against HT-29 cancer cells, while compound 14 was a promising agent against B16F10 cells. nih.govwestminster.ac.uk |
| 3-Amino-imidazo[1,2-a]-pyridines | Antitubercular Activity (Glutamine Synthetase Inhibition) | A library of these compounds was synthesized, with the most active showing an IC50 of 1.6 µM against M. tuberculosis glutamine synthetase. rsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antitubercular Activity | SAR studies led to compounds with nanomolar potency and excellent activity against MDR and XDR Mtb strains. rsc.org |
| 3-Methyl-2-arylimidazo[1,2-a]pyridines | Synthetic Methodology | An iron-catalyzed denitration reaction has been developed for their synthesis, tolerating various functional groups. organic-chemistry.org |
Structure
3D Structure
Properties
IUPAC Name |
3-methylimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-8(9)10-7-4-2-3-5-11(6)7/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOOGIVBYSWTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-00-4 | |
| Record name | 3-methylimidazo[1,2-a]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Methylimidazo 1,2 a Pyridin 2 Amine and Its Derivatives
Classical and Contemporary Approaches to Imidazo[1,2-a]pyridine (B132010) Synthesis
The construction of the imidazo[1,2-a]pyridine core is achieved through various synthetic strategies. These methods often utilize readily available starting materials and can be broadly categorized into condensation and cyclization reactions. rsc.org These approaches allow for the introduction of a wide array of substituents, enabling the synthesis of diverse compound libraries for pharmaceutical research. sci-hub.se
Condensation Reactions with 2-Aminopyridinesorganic-chemistry.orgnih.govacs.orgorganic-chemistry.org
Condensation reactions involving 2-aminopyridine (B139424) are a cornerstone for the synthesis of the imidazo[1,2-a]pyridine system. nih.gov This approach typically involves the reaction of the bifunctional 2-aminopyridine, which contains both an endocyclic and an exocyclic nitrogen atom, with a suitable electrophilic partner to construct the fused imidazole (B134444) ring. wikipedia.org
The reaction between 2-aminopyridines and α-haloketones is one of the most traditional and widely used methods for synthesizing imidazo[1,2-a]pyridines. nih.govchemrxiv.org This reaction, a modification of the Tschitschibabin synthesis, initially involved heating 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde, often in a sealed tube at high temperatures. bio-conferences.org The key step in this mechanism is the nucleophilic substitution of the halogen by the endocyclic nitrogen of the pyridine (B92270) ring, forming a pyridinium (B92312) salt intermediate, which then undergoes intramolecular condensation and dehydration to form the aromatic bicyclic system. researchgate.netrsc.org
Modern variations of this reaction have been developed to be more efficient and environmentally friendly. For instance, a catalyst-free and solvent-free method has been reported, where 2-aminopyridines react with α-bromo/chloroketones at a relatively low temperature of 60°C to produce imidazo[1,2-a]pyridines in high yields. bio-conferences.org Other approaches have utilized different reaction conditions, such as performing the reaction at room temperature in DMF with potassium carbonate as a base. acs.org
| Starting Materials | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, Bromoacetaldehyde | 150-200 °C, Sealed Tube | Imidazo[1,2-a]pyridines | Modest | bio-conferences.org |
| 2-Aminopyridines, α-Bromo/chloroketones | 60 °C, Catalyst-free, Solvent-free | Imidazo[1,2-a]pyridines | High | bio-conferences.org |
| 2-Aminopyridines, Bromoacetophenones | Room Temp, DMF, K2CO3 | Imidazo[1,2-a]pyridines | Not specified | acs.org |
| Acetophenone, [Bmim]Br3, 2-Aminopyridine | Room Temp, Na2CO3, Solvent-free | 2-Phenylimidazo[1,2-a]pyridines | 72-89% | nih.gov |
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and convergence. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example of an isocyanide-based MCR used to synthesize 3-amino-substituted imidazo[1,2-a]pyridines. nih.govmdpi.com
This one-pot reaction involves the condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. sci-hub.se The reaction proceeds through the formation of an iminium species from the aldehyde and the aminopyridine, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular 5-endo-dig cyclization onto the pyridine ring, followed by rearomatization, yields the final 3-aminoimidazo[1,2-a]pyridine product. sci-hub.se This method is highly versatile, allowing for significant structural diversity by varying each of the three components. nih.govbeilstein-journals.org The GBB reaction can be promoted by various catalysts, including Lewis acids like ammonium (B1175870) chloride or even under catalyst-free, microwave-assisted conditions. nih.govresearchgate.net
| Components | Catalyst/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-pyridine, Aldehyde, Isocyanide | Not specified | 3-Amino-imidazo[1,2-a]pyridines | Not specified | sci-hub.se |
| 3-Formyl-chromone, 2-Amino-pyridine, tert-Butylisocyanide | 20 mol% NH4Cl, EtOH, Microwave | Imidazo[1,2-a]pyridine-chromones | 21–36% | researchgate.net |
| 2-Amino-5-chloropyridine, 2-(3-formylphenoxy)acetic acid, tert-Butyl isocyanide | Methanol | Acids with imidazo[1,2-a]pyridine fragment | Not specified | nih.gov |
Another significant synthetic route involves the three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.orgresearchgate.net This copper-catalyzed process provides a direct and efficient pathway to a wide range of imidazo[1,2-a]pyridine derivatives. bio-conferences.org The reaction is compatible with numerous functional groups, including those that are sensitive to acids or prone to reduction. researchgate.net Catalytic systems such as CuSO₄/TsOH have been effectively employed for this transformation. researchgate.net
Similarly, iron-catalyzed reactions between aminopyridines and nitroolefins have been developed to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org This method is noted for its simplicity and use of an inexpensive catalyst. organic-chemistry.org Copper-catalyzed one-pot procedures using aminopyridines and nitroolefins with air as the oxidant also provide a general and effective method for constructing the imidazo[1,2-a]pyridine scaffold. organic-chemistry.orgnih.gov
Cyclization Reactions
Cyclization reactions represent another major class of synthetic methodologies for forming the imidazo[1,2-a]pyridine ring system. These reactions often involve the formation of a key C-N bond through an intramolecular process, frequently facilitated by a metal catalyst.
Copper-catalyzed aerobic oxidative reactions have emerged as powerful and environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov These reactions utilize molecular oxygen from the air as a green and sustainable oxidant. organic-chemistry.orgnih.gov
One such method involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. organic-chemistry.org This approach tolerates a wide range of functional groups and produces imidazo[1,2-a]pyridines in high yields under mild conditions, with CuI being the most effective catalyst. organic-chemistry.org The reaction is versatile, accommodating both electron-rich and electron-deficient substrates. organic-chemistry.org Another strategy is the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which is rapid and efficient. organic-chemistry.orgacs.org This process is notable for its atom economy and green byproducts. organic-chemistry.org Furthermore, a dual catalytic system using flavin and iodine has been reported for the aerobic oxidative C-N bond formation to synthesize imidazo[1,2-a]pyridines from aminopyridines and ketones. acs.orgnih.gov
| Reactants | Catalyst/Oxidant | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ketoxime acetates, Pyridines | CuI / Air | NMP, 100 °C | Imidazo[1,2-a]pyridines | 66–95% | organic-chemistry.org |
| Pyridines, Ketone oxime esters | CuI / Air | DMF, 95 °C, 2h | Imidazo[1,2-a]pyridines | Up to 89% | organic-chemistry.orgacs.org |
| Aminopyridines, Nitroolefins | Copper catalyst / Air | One-pot | Imidazo[1,2-a]pyridines | Good | organic-chemistry.orgnih.gov |
| 2-Aminopyridines, Ketones | Flavin, Iodine / Air | Not specified | Imidazo[1,2-a]pyridines | Not specified | acs.orgnih.gov |
Silver-Mediated Cycloisomerization
A practical and regioselective method for the synthesis of 3-methylimidazo[1,2-a]pyridines involves the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines. nih.govresearchgate.netnih.gov This reaction proceeds under mild conditions and provides good to high yields of the desired products. researchgate.net The starting materials, N-propargyl-2-aminopyridines, are readily accessible. The process is characterized by its excellent regioselectivity, leading specifically to the 3-methyl substituted isomer. researchgate.netnih.gov
In a typical procedure, the N-(prop-2-yn-1-yl)pyridin-2-amine precursor is treated with a silver salt, such as silver triflate (AgOTf), which acts as a Lewis acid to catalyze the intramolecular cyclization. researchgate.netnih.gov The reaction is often conducted in a solvent like acetonitrile (B52724). nih.govnih.gov This methodology is not only efficient but also serves as a route to intermediates that can be further modified, highlighting its utility in medicinal chemistry. researchgate.net For example, silver-catalyzed intramolecular aminooxygenation has been used to produce imidazo[1,2-a]pyridine-3-carbaldehydes. nih.govorganic-chemistry.org
Table 1: Silver-Catalyzed Cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines
| Catalyst | Solvent | Key Features | Product Type | Reference(s) |
| Silver Triflate (AgOTf) | Acetonitrile | Mild conditions, excellent regioselectivity, good yields. | 3-Methylimidazo[1,2-a]pyridines | researchgate.netnih.gov |
| Silver Catalyst | Acetonitrile | Intramolecular aminooxygenation. | Imidazo[1,2-a]pyridine-3-carbaldehydes | nih.govorganic-chemistry.org |
Iron-Catalyzed Denitration
Iron catalysis offers an inexpensive and straightforward route to 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.orgthieme-connect.comresearchgate.net This method involves the reaction between 2-aminopyridines and 2-methyl-nitroolefins. nih.govorganic-chemistry.orgresearchgate.net The reaction is typically catalyzed by iron(II) chloride (FeCl₂) and is noted for its operational simplicity and tolerance of various functional groups, providing good yields of the products. thieme-connect.comresearchgate.net
The proposed mechanism begins with a Michael-type addition of the 2-aminopyridine to the nitroolefin. This is followed by an iron-catalyzed cyclization and subsequent elimination of the nitro group (denitration). thieme-connect.com The optimization of reaction conditions has been studied, considering the catalyst, solvent, time, and temperature. thieme-connect.com It has been observed that nitroolefins bearing electron-withdrawing groups tend to give higher yields. thieme-connect.com Furthermore, an iron(III)-catalyzed one-pot, three-component denitration reaction has also been developed, which efficiently synthesizes imidazo[1,2-a]pyridine derivatives with moderate to good yields. consensus.app
Zinc-Catalyzed Reactions
Zinc catalysts have proven effective in the synthesis of the imidazo[1,2-a]pyridine core, particularly for producing 3-amino derivatives. A notable method employs zinc iodide (ZnI₂) to catalyze the reaction between 2-aminopyridines and α-amino carbonyl compounds. organic-chemistry.orgorganic-chemistry.org This reaction proceeds in the presence of oxygen, affording 3-aminoimidazo[1,2-a]pyridines in good yields. organic-chemistry.org
The process is valued for its operational simplicity, the low toxicity of the catalyst, and the availability of the starting materials. organic-chemistry.org Optimized conditions often involve a 30% molar loading of the zinc iodide catalyst in a solvent like isopropyl alcohol at 80°C, with molecular sieves added to enhance yields, which can reach up to 92%. organic-chemistry.org The reaction tolerates a range of substituents on both the aminopyridine and the α-amino carbonyl compound. Generally, electron-donating groups on the substrates lead to higher yields, while electron-withdrawing groups may cause a slight reduction. organic-chemistry.org Zinc chloride has also been utilized to catalyze one-pot, three-component syntheses of imidazo[1,2-a]pyridines. nih.govbohrium.comresearchgate.net
One-Pot and Multicomponent Synthesis Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient strategies for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple precursors in a single step, which is advantageous for creating molecular diversity. beilstein-journals.orgrsc.org
A prominent MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. nih.govbeilstein-journals.orgmdpi.com This is a three-component reaction involving a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.com The reaction proceeds via a formal [4+1] cycloaddition of the isocyanide to an imine intermediate, which is formed from the condensation of the aminopyridine and the aldehyde. beilstein-journals.org This approach provides direct access to 3-aminoimidazo[1,2-a]pyridines. mdpi.com
Numerous variations and catalysts have been developed for these one-pot syntheses. For example, indium(III) bromide has been used to catalyze the reaction of 2-aminopyridine, an aldehyde, and an alkyne. nih.gov Another approach involves a one-pot, pseudo-five-component reaction using montmorillonite (B579905) K10 clay as an eco-friendly catalyst. bohrium.com Copper-catalyzed one-pot procedures have also been developed, for instance, reacting aminopyridines with nitroolefins using air as the oxidant. organic-chemistry.org These MCRs are often amenable to microwave assistance, which can significantly reduce reaction times. nih.govresearchgate.net
Table 2: Selected One-Pot and Multicomponent Reactions for Imidazo[1,2-a]pyridines
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Acid or Lewis Acid Catalyst | 3-Aminoimidazo[1,2-a]pyridines | nih.govbeilstein-journals.orgmdpi.com |
| Three-Component | 2-Aminopyridine, Aldehyde, Alkyne | Indium(III) Bromide | Imidazo[1,2-a]pyridines | nih.gov |
| Three-Component | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide | Scandium Triflate, Microwave | 3-Aminoimidazo[1,2-a]pyridines | researchgate.net |
| Two-Component | 2-Aminopyridine, Nitroolefin | Copper Catalyst, Air | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| Three-Component | 2-Aminopyridine, Sulfonamide, Arylglyoxal Hydrate | Zinc Chloride | N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides | nih.gov |
Advanced Synthetic Techniques and Conditions
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved selectivities compared to conventional heating. nih.govscispace.com This technology has been successfully applied to the synthesis of 3-methylimidazo[1,2-a]pyridin-2-amine derivatives.
Microwave assistance is particularly effective for multicomponent reactions. For example, the synthesis of 3-aminoimidazo[1,2-a]pyridines via a three-component reaction of 2-aminopyridine, an aldehyde, and trimethylsilylcyanide is efficiently mediated by microwave irradiation in the presence of a scandium triflate catalyst. researchgate.net Similarly, a four-component, microwave-assisted synthesis of imidazopyridines catalyzed by MgCl₂ has been reported. nih.gov
In one specific protocol, a mixture of 2-aminopyridine, cyclohexylisonitrile, and a fluorous-tagged benzaldehyde (B42025) was heated under microwave irradiation at 150 °C for just 10 minutes to produce the desired 3-aminoimidazo[1,2-a]pyridine product. nih.gov Subsequent Suzuki coupling reactions on these products could also be accelerated using microwave heating, with a reaction time of 20 minutes at 130 °C. nih.gov The use of microwave heating in the Groebke–Blackburn–Bienaymé reaction has been shown to reduce reaction times from hours to just 30 minutes, while maintaining high yields. mdpi.com These examples clearly demonstrate that microwave-assisted synthesis is a highly efficient and rapid method for accessing the imidazo[1,2-a]pyridine scaffold. nih.govbohrium.comscispace.com
Ultrasound-Assisted C-H Functionalization
The application of sonochemistry has emerged as a powerful tool to accelerate organic reactions and improve yields. Ultrasound irradiation promotes faster reaction times through the phenomenon of cavitation, which enhances mass transfer. scispace.com
A notable green chemistry approach involves the ultrasound-assisted C-H functionalization of ketones, catalyzed by a KI/tert-butyl hydroperoxide (TBHP) system, to synthesize imidazo[1,2-a]pyridines. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method is performed in water, avoiding the need for metal catalysts and bases. organic-chemistry.org Studies have shown that ultrasound irradiation can dramatically increase reaction efficiency, with yields reaching up to 97% in a matter of minutes. organic-chemistry.org This technique has been successfully applied to the iodination of imidazo[1,2-a]pyridines, using molecular iodine and TBHP in ethanol (B145695) under ultrasonic conditions. acs.orgnih.govresearchgate.net The process is noted for being metal-free, regioselective for the C3 position, and significantly more efficient than conventional heating methods. acs.orgnih.govresearchgate.net
Table 1: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactants | Catalytic System | Solvent | Conditions | Yield | Reference |
| 2-Aminopyridine, Acetophenone | KI / TBHP | Water | Ultrasound | High | organic-chemistry.org |
| 2-Aminopyridine, 2-Bromoacetophenone | None | PEG-400 | Ultrasound | Good to Excellent | scispace.com |
| Imidazo[1,2-a]pyridines, I₂ | TBHP | Ethanol | Ultrasound | 65-95% | acs.org |
| 2-Aminopyridine, Acetophenones, Dimedone | I₂ | Water | Ultrasound | up to 96% | nih.gov |
Solvent-Free and Aqueous Reaction Environments
In alignment with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of volatile organic solvents. Aqueous synthesis provides an environmentally benign alternative. An aqueous synthesis method has been reported for producing methylimidazo[1,2-a]pyridines without the deliberate addition of a catalyst. organic-chemistry.org Similarly, a three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone proceeds efficiently in an aqueous medium under aerobic conditions, facilitated by molecular iodine and ultrasonication. nih.gov Copper-catalyzed A³-coupling reactions have also been successfully performed in aqueous micellar media using sodium dodecyl sulfate (B86663) (SDS). acs.org
Solvent-free approaches represent another key strategy. A facile and efficient method involves the condensation of 2-aminopyridines with α-haloketones at 60°C without any catalyst or solvent. bio-conferences.orgscielo.br This procedure is lauded for its simplicity, short reaction times, and high yields. scielo.br Grindstone chemistry, a mechanochemical method, allows for the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ω-bromomethylketones at room temperature in just a few minutes. researchgate.net
Catalyst-Free Approaches
Several synthetic routes to imidazo[1,2-a]pyridines have been developed that proceed efficiently without the need for a catalyst. The reaction between 2-aminopyridines and α-bromo/chloroketones can be carried out at a modest temperature of 60°C under solvent-free conditions. bio-conferences.orgscielo.br This method is notable for its simplicity and economic and environmental advantages. scielo.br
Another catalyst-free approach involves a cascade process starting from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene, yielding 3-arylimidazo[1,2-a]pyridines in high yields. organic-chemistry.org Additionally, the reaction between Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines occurs at room temperature without a catalyst, demonstrating the utility of the binucleophilic character of 2-aminopyridines. bio-conferences.orgacs.org This transformation proceeds via a cascade process involving Michael addition and an SN2' elimination. acs.org
Table 2: Comparison of Catalyst-Free Methods
| Reactants | Conditions | Key Features | Yield | Reference |
| 2-Aminopyridines, α-Haloketones | 60°C, Solvent-free | Simple, low cost, efficient | Good to Excellent | scielo.br |
| 2-Aminopyridines, ω-Bromomethylketones | Grindstone, 25-30°C, 3-5 min | Solvent-free, rapid, water workup | Excellent | researchgate.net |
| 2-Aminopyridine, 1-Bromo-2-phenylacetylene | N/A | Cascade process | up to 86% | organic-chemistry.org |
| 2-Aminopyridines, MBH acetates | Room temp, Methanol | Cascade reaction | N/A | bio-conferences.orgacs.org |
| 2-Aminopyridine, Aldehydes, Cyanide Source | Microwave heating, Pyridine | High atom economy | High | researchgate.net |
Dual Catalytic Systems (e.g., Flavin/Iodine)
The use of dual catalytic systems can enable complex transformations in a single pot. A combination of flavin and iodine has been shown to catalyze an aerobic oxidative C-N bond-forming process for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org This system is also applicable to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. organic-chemistry.orgacs.org The dual catalytic system facilitates three distinct aerobic oxidative bond-forming transformations: C–N, S–S, and C–S. acs.org Iida et al. developed a three-component reaction for synthesizing thioether-linked imidazopyridines using this flavin and iodine dual catalysis. nih.gov
Mechanistic Studies of Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the imidazo[1,2-a]pyridine ring system can proceed through several distinct pathways.
Proposed Reaction Pathways (e.g., Michael Addition, SN2' Eliminations, Cascade Processes)
The synthesis of imidazo[1,2-a]pyridines often involves elegant cascade or tandem reactions where multiple bonds are formed in a single operation.
Michael Addition: In the reaction of 2-aminopyridines with nitroolefins, an aza-Michael addition of the aminopyridine to the nitrovinyl group is the initial step of a cascade process. acs.org A similar pathway is observed in the reaction between 2-aminopyridines and Morita-Baylis-Hillman (MBH) acetates, where the exocyclic amino group acts as the nucleophile in a Michael addition. bio-conferences.orgacs.org
Cascade Processes: Many syntheses are characterized by a sequence of reactions. For instance, a catalyst-free reaction of 2-aminopyridine with nitroalkenes proceeds via a cascade that includes a Michael addition, an intramolecular Michael addition by the endocyclic pyridine nitrogen, and finally the elimination of HNO₂ to form the aromatic ring. acs.org Similarly, an iron-catalyzed synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins is proposed to occur via a cascade reaction. bio-conferences.orgorganic-chemistry.org Molecular iodine can also catalyze cascade reactions, such as the three-component coupling of 2-aminopyridine derivatives, acetophenones, and dimedone, which begins with a Knoevenagel-type reaction. nih.gov
Nucleophilic Substitution/Cyclocondensation: The classic synthesis from 2-aminopyridines and α-haloketones is proposed to involve an initial nucleophilic substitution where the pyridine nitrogen attacks the α-carbon of the ketone, displacing the halide. scielo.brresearchgate.net This is followed by intramolecular cyclization and dehydration. The reaction of ketenaminals with esters of unsaturated acids also proceeds via addition and subsequent cyclocondensation reactions. clockss.org
Role of Intermediates and Transition States
The isolation or detection of reaction intermediates provides valuable insight into the operative reaction mechanism.
Ortoleva-King Type Intermediates: In some copper- or iodine-catalyzed reactions of 2-aminopyridines and acetophenones, the mechanism is believed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org This involves the initial alkylation of the endocyclic nitrogen atom to form an Ortoleva-King type intermediate, which then undergoes intramolecular cyclization. nih.gov
Acetonitrile Intermediates: The synthesis of certain complex imidazo[1,2-a]pyridines, such as the precursor to the drug Zolpidem, involves the formation of an acetonitrile intermediate. researchgate.net
Imide Intermediates: In the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), the condensation of 2-aminopyridine with an aldehyde forms an imide intermediate, which then undergoes cyclization with an isocyanide. nih.gov
Addition Products: In the reaction of ketenaminals with certain unsaturated esters like methyl propiolate, intermediate Michael addition products can be isolated before they undergo the final cyclocondensation to form the fused heterocyclic system. clockss.org
Diimidamides: In a multi-step synthesis of thiadiazole-substituted imidazo[1,2-a]pyridines, diimidamides were identified as key intermediates formed after the extrusion of a sulfoxide (B87167) group. nih.gov
Regioselectivity and Functional Group Tolerance in Synthesis
The synthesis of imidazo[1,2-a]pyridine derivatives, including this compound, is heavily influenced by the principles of regioselectivity, which dictate the position of substituent attachment on the heterocyclic core. The inherent electronic properties of the imidazo[1,2-a]pyridine scaffold make the C3 position particularly susceptible to electrophilic attack, which often directs functionalization to this site. researchgate.net However, a variety of synthetic strategies have been developed to achieve specific substitution patterns through careful selection of starting materials and reaction conditions.
Classical methods, such as the condensation of 2-aminopyridines with α-haloketones, reliably produce imidazo[1,2-a]pyridines. rsc.orgacs.org The substitution pattern of the final product is directly determined by the substituents on both the aminopyridine and the ketone. For instance, multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR) offer a powerful tool for structural diversity, allowing for modifications at three or more positions on the scaffold in a single step. nih.gov This method involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, with catalysts like p-toluenesulfonic acid or scandium triflate, to yield 3-aminoimidazo[1,2-a]pyridine derivatives. nih.gov
The regioselectivity can be precisely controlled in various reactions. For example, an iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridine results in the formation of 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. organic-chemistry.org Similarly, a photocatalyzed C-H nitrosylation of the imidazo[1,2-a]pyridine core has been shown to be highly regioselective for the C3 position. organic-chemistry.org Catalyst-free methods, such as the reaction of 2-aminopyridine with 1-bromo-2-phenylacetylene, can also proceed with high regioselectivity to form 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org
Functional group tolerance is a critical aspect of these synthetic methodologies, enabling the incorporation of diverse chemical moieties necessary for developing derivatives with varied properties. Many modern synthetic protocols exhibit broad functional group compatibility. For example, a metal-free, NaOH-promoted cycloisomerisation for synthesizing imidazo[1,2-a]pyridines tolerates a wide array of substituents, including methyl, chloro, bromo, iodo, trifluoromethyl, and nitro groups, without compromising yield or selectivity. rsc.org This is particularly advantageous as it preserves halogen groups that can be used for subsequent cross-coupling reactions. rsc.org Similarly, copper-catalyzed syntheses from 2-aminopyridines and acetophenones are compatible with a broad range of functional groups. organic-chemistry.org Visible light-mediated C-H functionalization reactions also demonstrate good functional group tolerance, accommodating substituents like methyl, methoxy, halogens, and nitro groups on 2-arylimidazopyridine substrates. mdpi.com
The table below summarizes the functional group tolerance of various synthetic methods for imidazo[1,2-a]pyridines.
Table 1: Functional Group Tolerance in the Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Synthetic Method | Tolerated Functional Groups | Reference |
|---|---|---|
| NaOH-promoted Cycloisomerisation | Methyl, Chloro, Bromo, Iodo, Trifluoromethyl, Nitro | rsc.org |
| Copper-catalyzed Aerobic Oxidation | Broad range of functional groups on acetophenones | organic-chemistry.org |
| Iron-catalyzed Denitration | Various functional groups on aminopyridines and nitroolefins | organic-chemistry.org |
| Visible Light-Induced C-H Arylation | Methyl, Methoxy, Halogens (Fluoro, Chloro, Bromo), Nitro | mdpi.com |
Green Chemistry Principles and Sustainability in Synthetic Design
In recent years, the synthesis of imidazo[1,2-a]pyridines has increasingly incorporated the principles of green chemistry, aiming to develop more environmentally benign and sustainable processes. researchgate.net This focus has led to innovations in catalysts, solvents, and energy sources, significantly reducing the environmental impact of synthetic routes.
A key area of development is the use of water as a green solvent. An ultrasound-assisted, metal-catalyst-free C-H functionalization of ketones with 2-aminopyridines proceeds efficiently in water, offering mild reaction conditions and avoiding the need for a base. organic-chemistry.org Another approach utilizes aqueous micellar media with a Cu(II)–ascorbate catalyst for a domino A³-coupling reaction to form the imidazo[1,2-a]pyridine core. acs.org This method is noted for its low environmental factor (E-factor) compared to conventional methods and operates at a mild temperature of 50 °C. acs.org Furthermore, a rapid, metal-free synthesis has been developed that occurs in water under ambient conditions, achieving quantitative yields in minutes and showing significant improvements in green metrics like space-time-yield. rsc.org
The development of catalyst-free and metal-free reactions represents another significant advance in sustainable synthesis. acs.org For example, the electrochemical synthesis of imidazo[1,2-a]pyridines from ketones and 2-aminopyridines provides an environmentally friendly alternative by using the low-toxicity solvent ethanol, avoiding external chemical oxidants, and exhibiting high atom economy. rsc.org
Modern energy-efficient techniques are also being applied. The use of microwave irradiation and visible light as energy sources offers alternatives to conventional heating, often leading to shorter reaction times and reduced energy consumption. acs.orgmdpi.com Eco-friendly late-stage C-H functionalization is an emerging strategy that allows for the direct modification of the pre-formed imidazo[1,2-a]pyridine scaffold, reducing the number of synthetic steps and associated waste. researchgate.net
The table below highlights several green synthetic methods for preparing imidazo[1,2-a]pyridine derivatives.
Table 2: Green Synthetic Approaches for Imidazo[1,2-a]pyridines
| Method | Key Green Chemistry Feature(s) | Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| Domino A³-Coupling | Use of aqueous micellar media, low E-factor | Cu(II)–ascorbate | Water | 50 °C | acs.org |
| Electrochemical Cyclization | No external oxidants, high atom economy | Catalytic hydriodic acid | Ethanol | Electrochemical cell | rsc.org |
| NaOH-promoted Cycloisomerisation | Metal-free, rapid, aqueous solvent | None (NaOH promoted) | Water | Ambient | rsc.org |
Reactivity and Derivatization Strategies for 3 Methylimidazo 1,2 a Pyridin 2 Amine
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the imidazo[1,2-a]pyridine (B132010) nucleus is characterized by a high electron density, making it particularly susceptible to electrophilic attack. The C3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution. rsc.org This regioselectivity can be rationalized by examining the stability of the Wheland intermediate formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyridine (B92270) ring, resulting in a more stable intermediate compared to attack at other positions like C2. stackexchange.com Consequently, reactions such as nitration, nitrosylation, and acylation preferentially occur at the C3 carbon. organic-chemistry.org
While the electron-rich nature of the imidazo[1,2-a]pyridine ring deactivates it towards nucleophilic aromatic substitution (NAS), these reactions are possible, particularly on the pyridine ring when a good leaving group is present. youtube.com For a nucleophile to attack the aromatic ring, the aromaticity must be disrupted, which is an energetically unfavorable process. youtube.com Therefore, NAS reactions typically require halo-substituted pyridines or pyrimidines, where the halogen acts as a leaving group, facilitating substitution by nucleophiles such as amines. youtube.com In the context of 3-methylimidazo[1,2-a]pyridin-2-amine, the primary amino group at the C2 position can itself act as a nucleophile in subsequent synthetic transformations.
Halogenation and Related Functionalizations
Halogenation is a fundamental functionalization strategy for imidazo[1,2-a]pyridines, providing versatile handles for further derivatization through cross-coupling reactions. Consistent with the scaffold's reactivity towards electrophiles, halogenation occurs with high regioselectivity at the C3 position.
Various reagents have been developed for the efficient halogenation of the imidazo[1,2-a]pyridine core:
Bromination : Molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used reagents. The reaction of 2-methylimidazo[1,2-a]pyridine (B1295258) with bromine leads to the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide. researchgate.net More recently, metal-free methods using sodium bromite (B1237846) (NaBrO₂) in an acidic medium have been reported as a cheap and efficient alternative for C3-bromination. researchgate.net
Iodination : The reaction of imidazo[1,2-a]pyridines with molecular iodine (I₂), often in the presence of a base like sodium carbonate, yields the corresponding 3-iodo derivatives. researchgate.net A mixture of an allylic alcohol and I₂ has also been shown to be effective for the iodination of imidazoheterocycles. organic-chemistry.org
Chlorination : Similar to bromination, sodium chlorite (B76162) (NaClO₂) under acidic conditions provides a metal-free route to 3-chloro-imidazo[1,2-a]pyridines. researchgate.net
The resulting 3-haloimidazo[1,2-a]pyridines are valuable intermediates, particularly for Suzuki-Miyaura cross-coupling reactions to form C3-aryl derivatives. researchgate.net
| Substrate | Reagent | Condition | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Methylimidazo[1,2-a]pyridine | Br₂ | - | 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide | - | researchgate.net |
| 2-Methylimidazo[1,2-a]pyridine | I₂ / Na₂CO₃ | MeOH | 3-Iodo-2-methylimidazo[1,2-a]pyridine | - | researchgate.net |
| Imidazo[1,2-a]pyridines | NaBrO₂ / Acid | DMF, 60°C | 3-Bromo-imidazo[1,2-a]pyridines | 64-92% | researchgate.net |
| Imidazo[1,2-a]pyridines | NaClO₂ / Acid | DMF, 60°C | 3-Chloro-imidazo[1,2-a]pyridines | - | researchgate.net |
Carbon-Nitrogen Bond Forming Reactions
The introduction of carbon-nitrogen bonds to the imidazo[1,2-a]pyridine scaffold is of significant interest for modulating the pharmacological properties of its derivatives. Functionalized 3-amino-imidazo[1,2-a]pyridines, for instance, have been identified as a novel class of inhibitors for enzymes like Mycobacterium tuberculosis glutamine synthetase. nih.gov
Strategies for forming C-N bonds on this scaffold include:
Synthesis of 3-Amino Derivatives : Zinc iodide has been used to catalyze the reaction of 2-aminopyridines and α-amino carbonyl compounds in the presence of oxygen to afford 3-aminoimidazo[1,2-a]pyridines. organic-chemistry.org
Cross-Dehydrogenative Coupling (CDC) : Visible-light-promoted oxidative CDC reactions can couple imidazo[1,2-a]pyridines with N-phenyltetrahydroisoquinoline using rose bengal as a photocatalyst, forming a C-N bond at the C3 position. mdpi.com
Buchwald-Hartwig Amination : While primarily used for aryl amines, this palladium-catalyzed cross-coupling reaction can be adapted to form C-N bonds on halo-substituted imidazo[1,2-a]pyridines.
Nucleophilic Substitution : As seen with this compound, the 2-amino group can participate in further reactions, such as the formation of amides, ureas, or more complex heterocyclic systems.
A BCl₃-mediated reaction has been developed for the efficient formation of C–N, C–S, and C–O bonds by substituting various nucleophiles at the C3-methylene position of certain imidazo[1,2-a]pyridine benzylic ethers. nih.gov
C3-Alkylation and Other Site-Specific Functionalizations
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic site and, as such, is the primary target for C-H functionalization, including alkylation. rsc.orgstackexchange.com It is important to note that for the specific compound this compound, this C3 position is already occupied by a methyl group. The following reactions are therefore characteristic of the parent scaffold or derivatives where the C3 position is unsubstituted.
Several modern synthetic methods have been developed for the C3-alkylation of imidazo[1,2-a]pyridines:
Aza-Friedel-Crafts Reaction : A three-component reaction between an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Ytterbium(III) triflate (Yb(OTf)₃) or Yttrium(III) triflate (Y(OTf)₃), provides an efficient route to C3-alkylated products. mdpi.comnih.gov This method is atom-economical and tolerates a wide range of functional groups. mdpi.comnih.gov
Michael Addition : The nucleophilic C3 position can undergo conjugate addition to Michael acceptors. The reaction with α,β-unsaturated ketones, catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), yields C3-alkylated products in good to high yields. cardiff.ac.uk
Visible Light-Induced Alkylation : Photoredox catalysis enables the C3-alkylation of imidazo[1,2-a]pyridines under mild conditions. Reactions include trifluoromethylation using reagents like sodium triflinate or the Togni reagent, and trifluoroethylation using 1,1,1-trifluoro-2-iodoethane (B141898) with an iridium-based photocatalyst. mdpi.com Decarboxylative aminoalkylation with N-aryl glycines is also achievable using visible light. mdpi.com
| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aza-Friedel-Crafts | Aldehyde, Amine | Y(OTf)₃, Toluene, 110°C | 3-(Amino(aryl)methyl)imidazo[1,2-a]pyridines | mdpi.comnih.gov |
| Michael Addition | α,β-Unsaturated Ketone | B(C₆F₅)₃ | 3-(3-Oxoalkyl)imidazo[1,2-a]pyridines | cardiff.ac.uk |
| Trifluoromethylation | CF₃SO₂Na (Langlois' reagent) | Visible Light, Ru(bpy)₃Cl₂ | 3-(Trifluoromethyl)imidazo[1,2-a]pyridines | mdpi.com |
| Trifluoroethylation | CF₃CH₂I | Visible Light, fac-Ir(ppy)₃ | 3-(2,2,2-Trifluoroethyl)imidazo[1,2-a]pyridines | mdpi.com |
| Aminoalkylation | N-Aryl Glycines | Visible Light, Eosin Y | 3-(1-Aminoalkyl)imidazo[1,2-a]pyridines | mdpi.com |
Synthesis of Fused Heterocyclic Systems from Imidazo[1,2-a]pyridine Precursors
The imidazo[1,2-a]pyridine scaffold serves as a versatile precursor for the construction of more complex, fused heterocyclic systems. These elaborate structures are often pursued to explore new regions of chemical space for drug discovery. One notable example is the synthesis of pyrano[2',3':4,5]imidazo[1,2-a]pyridine-2-ones. This can be achieved through reactions that build a new ring fused to the existing imidazo[1,2-a]pyridine core.
For instance, the reaction of 3-acetyl-8-ethoxycoumarin with 2-aminopyridine (B139424) can lead to the formation of a fused pyrido[1,2-a]pyrimidin-6-(7H)-one system rather than a direct substitution product. researchgate.net This highlights the potential for intramolecular cyclization reactions to yield complex fused structures. The specific synthesis of pyrano-fused derivatives often involves the reaction of a C3-functionalized imidazo[1,2-a]pyridine, such as a 3-acetyl or 3-formyl derivative, with a suitable partner that can undergo condensation and subsequent cyclization to form the pyranone ring.
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations and Density Functional Theory (DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying imidazo[1,2-a]pyridine (B132010) derivatives. nih.govscirp.org DFT methods are employed to determine the optimized molecular geometry, electronic structure, and other key physicochemical properties. scirp.org A common approach involves using the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between computational accuracy and efficiency. nih.govnih.gov
These calculations are fundamental to obtaining the most stable ground-state geometry of the molecules. nih.gov Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a local energy minimum, indicated by the absence of imaginary frequencies. nih.gov Such studies are crucial for understanding the relationship between a molecule's structure and its reactivity. nih.gov
Analysis of Frontier Molecular Orbitals (FMO)
Frontier Molecular Orbital (FMO) analysis is a critical component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govscirp.org The HOMO energy is indicative of a molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. nih.govscirp.org
The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a key indicator of molecular stability and chemical reactivity. nih.govscirp.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) are derived from HOMO and LUMO energies to further quantify the molecule's behavior in chemical reactions. nih.govscirp.org For instance, studies on imidazo[1,2-a]pyridinyl-chalcone derivatives have used FMO analysis to identify how different substituents influence the global and local reactivity of the scaffold. scirp.org
Table 1: Example of FMO Parameters for a Related Imidazo[1,2-a]pyrimidine (B1208166) Derivative
| Parameter | Value (eV) |
| EHOMO | -6.12 |
| ELUMO | -2.07 |
| Energy Gap (ΔE) | 4.05 |
| Data is illustrative and based on findings for related compounds like (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.govscirp.org The MEP map displays different potential values on the electron density surface, typically color-coded. researchgate.net
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In imidazo[1,2-a]pyridine derivatives, these are often located around nitrogen and oxygen atoms. scirp.orgresearchgate.net
Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net
Green regions denote areas of neutral potential. nih.gov
MEP analysis is vital for understanding non-covalent interactions, particularly hydrogen bonding, and plays a significant role in predicting how a ligand might interact with a biological receptor. nih.govresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful analytical tool used to investigate the topology of electron density in a molecular system. nih.govnih.gov This analysis helps to define and characterize chemical bonds and non-covalent interactions. nih.gov By identifying bond critical points (BCPs) between atoms, QTAIM can determine the nature of the interaction, whether it is a strong covalent bond or a weaker non-covalent interaction like a hydrogen bond or van der Waals interaction. nih.gov The properties of the electron density at these BCPs provide quantitative information about the strength and type of the interaction. nih.gov
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize weak non-covalent interactions within a molecule. nih.govresearchgate.net It is often used in conjunction with QTAIM. The method involves plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)). nih.gov This generates a 2D scatter plot where specific patterns correspond to different types of interactions:
Blue-colored isosurfaces indicate strong attractive interactions, such as hydrogen bonds. nih.gov
Green-colored isosurfaces represent weak van der Waals interactions. nih.gov
Red-colored isosurfaces signify strong repulsive interactions, often found within sterically crowded regions or inside rings. nih.gov
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation technique extensively used to predict the preferred binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. nih.govchemmethod.com For imidazo[1,2-a]pyridine derivatives, docking studies are crucial for identifying potential therapeutic targets and understanding the structural basis of their biological activity. chemmethod.comnih.govmdpi.com
In these simulations, the ligand is placed into the binding site of the target protein, and its conformation and orientation are systematically sampled. The resulting poses are then scored based on a function that estimates the binding free energy. nih.gov Studies on related compounds have explored interactions with various targets, including:
Enoyl acyl carrier protein reductase from Mycobacterium tuberculosis (PDB: 4TZK). nih.gov
Human leukotriene A4 hydrolase (LTA4H) (PDB: 3U9W). chemmethod.com
The NF-κB p50 protein, where docking studies showed that an imidazo[1,2-a]pyridine derivative could fit into the active site. nih.gov
The results of these simulations, often presented as binding affinity scores, help to prioritize compounds for further experimental testing. chemmethod.com
Table 2: Example of Molecular Docking Results for Imidazo[1,2-a]pyridine Hybrids against Human LTA4H
| Compound | Binding Affinity (S score, Kcal/mol) |
| Original Ligand | -6.908 |
| Hybrid HB1 | -9.654 |
| Hybrid HB7 | -11.237 |
| Data derived from a study on novel imidazo[1,2-a]pyridine hybrids. chemmethod.com |
Theoretical Prediction of Spectroscopic Parameters (e.g., IR, NMR)
DFT calculations are also used to predict spectroscopic data, such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov The theoretical vibrational frequencies (IR) and chemical shifts (NMR) are calculated and then compared with experimental data. nih.govmdpi.com This comparison serves as a powerful method for structural validation of newly synthesized compounds. nih.gov For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to compute chemical shifts. researchgate.net A strong correlation between the theoretical and experimental spectra confirms the proposed molecular structure. nih.gov
Table 3: Comparison of Theoretical and Experimental 13C NMR Shifts for a Related Imidazo[1,2-a]pyrimidine Derivative
| Carbon Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |
| C2 | 155.89 | 151.15 |
| C3 | 114.28 | 111.90 |
| C5 | 144.15 | 143.68 |
| C6 | 109.11 | 107.98 |
| C7 | 134.69 | 133.58 |
| Data is illustrative and based on findings for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. researchgate.net |
Conformational Analysis and Structure-Property Relationships (Theoretical)
Computational and theoretical chemistry studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for understanding the three-dimensional arrangements of imidazo[1,2-a]pyridine derivatives and the intricate relationships between their molecular structure and observed properties. While specific in-depth conformational analyses exclusively for 3-Methylimidazo[1,2-a]pyridin-2-amine are not extensively detailed in the available literature, valuable insights can be drawn from computational studies on closely related analogues. These studies provide a foundational understanding of how structural modifications influence the electronic and steric characteristics of the imidazo[1,2-a]pyridine scaffold.
Theoretical investigations on related compounds often begin with geometry optimization to determine the most stable three-dimensional structure. For instance, in studies of various imidazo[1,2-a]pyrimidine derivatives, geometry optimization is a critical first step to obtaining the most stable ground state geometry before further analysis of electronic properties. semanticscholar.org
A significant aspect of conformational analysis involves the study of dihedral angles between the constituent rings of the molecule. In a series of imidazo[1,2-a]pyridine-based derivatives, single crystal X-ray diffraction studies, often complemented by computational models, have revealed that the planarity between the imidazo[1,2-a]pyridine core and its substituents can vary. For example, in derivatives with a biphenyl (B1667301) side chain, the imidazopyridine and both phenyl rings are nearly coplanar, with small dihedral angles. However, for derivatives with a single phenyl side chain, the phenyl ring can be significantly twisted relative to the imidazopyridine ring. This deviation from planarity can have a substantial impact on the molecule's biological activity.
Furthermore, computational models are employed to elucidate structure-activity relationships (SAR). In a study of imidazo[1,2-a]pyridine derivatives as potential inhibitors of certain enzymes, molecular docking studies were used to understand the binding modes within the active sites. These studies revealed that specific substitutions on the imidazo[1,2-a]pyridine ring system were crucial for inhibitory activity. For example, the presence of a methyl group at a particular position on the imidazo[1,2-a]pyridine ring was found to influence the inhibitory potency against acetylcholinesterase (AChE).
The electronic properties, such as the energies of the Frontier Molecular Orbitals (HOMO and LUMO), are also a key focus of theoretical studies on this class of compounds. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and stability of the molecule. For a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, DFT calculations were used to determine these electronic parameters and correlate them with the compounds' potential biological activities. semanticscholar.org
Table of Theoretically Determined Properties for Related Imidazo[1,2-a]pyridine Derivatives
| Derivative | Method | Key Finding | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-based derivatives | X-ray Diffraction & Molecular Docking | Dihedral angles between the imidazopyridine core and phenyl side chains vary, impacting BChE inhibition. | |
| Imidazo[1,2-a]pyrimidine Schiff bases | DFT (B3LYP/6-31G(d,p)) | Calculation of FMO, MEP, and other quantum chemical parameters to correlate structure with potential antiviral activity. | semanticscholar.org |
| C-3 functionalized imidazo[1,2-a]pyridine motifs | DFT, ADMET, MD analysis | Computational docking studies provided insights into molecular interactions supporting experimental results. | |
| Imidazo[1,2-a:5,4-b']dipyridines | DFT (B3LYP/6-31G(d,p)) | Theoretical calculations were used to determine the more stable regioisomer and investigate nonlinear optical (NLO) properties. |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of imidazo[1,2-a]pyridine (B132010) derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. dtic.mil
¹H NMR Spectroscopy: The proton NMR spectra of imidazo[1,2-a]pyridine derivatives display characteristic signals for the protons on the fused ring system and any substituents. For instance, in derivatives of 3-methylimidazo[1,2-a]pyridin-2-amine, the methyl group at the C3 position typically appears as a singlet in the upfield region of the spectrum. In one study, the methyl protons on a 2-methyl derivative were observed around δ 2.8 ppm. iugaza.edu.ps The aromatic protons on the pyridine (B92270) and imidazole (B134444) rings resonate in the downfield region, typically between δ 6.5 and δ 9.5 ppm, with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. iugaza.edu.psacs.org For example, in 3-benzyl-2-p-tolyl-H-imidazo[1,2-a]pyridine, the protons of the imidazo[1,2-a]pyridine core appear in the δ 7.02–7.58 ppm range. acs.org The presence of an amino group at the C2 position introduces a characteristic signal, which can be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the imidazo[1,2-a]pyridine core typically resonate in the aromatic region (δ 105–155 ppm). dtic.miliugaza.edu.pstci-thaijo.org The methyl group at C3 gives a characteristic signal in the aliphatic region, often below δ 20 ppm. For a 2-methyl derivative, this signal was found at δ 14.1 ppm. iugaza.edu.ps Quaternization or substitution can significantly alter the chemical shifts of adjacent carbons, providing further structural confirmation. dtic.mil In C3-alkylated derivatives, the carbon of the added alkyl group and the C3 carbon itself show characteristic shifts that confirm the site of functionalization. mdpi.com
The following table summarizes representative NMR data for derivatives of the imidazo[1,2-a]pyridine scaffold.
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 8-Amino-3-(4-chlorophenylazo)-2-methylimidazo[1,2-a]pyridine | 2.8 (s, 3H, CH₃), 4.5 (s, 2H, NH₂), 6.6 (d, 1H), 6.8 (t, 1H), 7.4 (d, 2H), 7.7 (d, 2H), 9.2 (d, 1H) | 14.1 (CH₃), 108.7, 115.9, 118.7, 122.8, 129.2, 129.8, 134.0, 134.4, 135.1, 138.9, 152.3 (aromatic carbons) | iugaza.edu.ps |
| 3-Benzyl-2-(p-tolyl)H-imidazo[1,2-a]pyridine | 2.23 (s, 3H), 2.37 (s, 3H), 4.45 (s, 2H), 7.02 (dd, 1H), 7.14 (d, 2H), 7.22 (d, 2H), 7.24–7.27 (m, 1H), 7.29–7.33 (m, 2H), 7.47 (s, 1H), 7.58 (d, 1H), 7.66 (d, 2H) | 18.4, 21.3, 29.7, 116.8, 117.1, 120.9, 121.7, 126.8, 127.2, 127.7, 127.9, 129.0, 129.3, 131.8, 137.1, 137.3, 143.9, 144.0 | acs.org |
| 3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one | 1.09 (s, 9H, t-Bu), 3.08 (s, 1H, NH), 7.91-8.32 (m, Ar-H), 9.03 (s, 1H, pyrazine-H) | 30.0 (t-Bu CH₃), 57.0 (t-Bu C), 116.3-147.2 (aromatic carbons) | rsc.org |
Mass Spectrometry (MS) Techniques for Molecular Confirmation (e.g., LC-MS(ESI), HRMS)
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with Liquid Chromatography (LC-MS) that allows for the analysis of thermally labile molecules, yielding protonated molecules [M+H]⁺. iugaza.edu.psmdpi.com
Low-Resolution Mass Spectrometry (e.g., EI-MS, LC-MS): Electron Impact (EI) mass spectrometry can provide the molecular ion peak (M⁺·) and a characteristic fragmentation pattern that serves as a molecular fingerprint. For example, the EI-MS spectrum of 8-amino-3-(4-chlorophenylazo)-2-methylimidazo[1,2-a]pyridine showed the correct molecular ion at m/z 285. iugaza.edu.ps LC-MS is routinely used to monitor reaction progress and confirm the molecular weight of the desired product in a complex mixture.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound. This is a critical step in confirming the identity of a novel derivative. The measured mass is compared to the calculated mass for a proposed formula, with a small mass error (typically <5 ppm) providing strong evidence for the structure. acs.orgmdpi.com
The following table presents HRMS data for representative imidazo[1,2-a]pyridine derivatives.
| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Technique | Source |
| 3-Benzyl-2-(2-chlorophenyl)-6-methylH-imidazo[1,2-a]pyridine | C₂₁H₁₇ClN₂ | 333.1153 | 333.1147 | ESI-HRMS | acs.org |
| 3-Benzyl-2-(4-isopropylphenyl)H-imidazo[1,2-a]pyridine | C₂₃H₂₂N₂ | 327.1856 | 327.1855 | ESI-HRMS | acs.org |
| 4-((2,4-Dichlorophenyl)(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine | C₂₄H₂₂Cl₂N₃O | 438.1134 | 438.1120 | ESI-HRMS | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. iugaza.edu.psresearchgate.net For derivatives of this compound, the IR spectrum provides clear evidence for key structural features.
The N-H stretching vibrations of the amino group at the C2 position typically appear as one or two bands in the region of 3500–3200 cm⁻¹. iugaza.edu.psnih.gov The C-H stretching vibrations of the aromatic rings and the methyl group are observed around 3100–3000 cm⁻¹ and 2950 cm⁻¹, respectively. iugaza.edu.psacs.org The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic system and any aromatic substituents are found in the 1650–1450 cm⁻¹ region. iugaza.edu.psnih.gov
The table below lists characteristic IR absorption frequencies for several imidazo[1,2-a]pyridine derivatives.
| Compound Name | Key IR Absorptions (νₘₐₓ, cm⁻¹) | Functional Group Assignment | Source |
| 8-Amino-3-(4-chlorophenylazo)-2-methylimidazo[1,2-a]pyridine | 3376, 3312 | N-H (amine) | iugaza.edu.ps |
| 3060 | C-H (aromatic) | iugaza.edu.ps | |
| 2952, 2913 | C-H (aliphatic) | iugaza.edu.ps | |
| 1609, 1562, 1525 | C=C, C=N (aromatic) | iugaza.edu.ps | |
| 3-Benzyl-2-(p-tolyl)H-imidazo[1,2-a]pyridine | 3027 | C-H (aromatic) | acs.org |
| 2921, 2853 | C-H (aliphatic) | acs.org | |
| 1603, 1493 | C=C, C=N (aromatic) | acs.org | |
| 2-(4'-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine | 3398 | O-H (alcohol) | nih.gov |
| 2930 | C-H (aliphatic) | nih.gov | |
| 1635 | C=C | nih.gov |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique is invaluable for confirming the regiochemistry of substitution and understanding the conformational preferences of the molecule. nih.govnih.gov
The following table summarizes crystal data for an exemplary imidazo[1,2-a]pyridine derivative.
| Compound Name | 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-3,3-bis(methylsulfanyl)prop-2-enone monohydrate |
| Molecular Formula | C₁₃H₁₄N₂OS₂·H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | a = 5.1405 Å, b = 17.7653 Å, c = 31.3919 Å |
| Volume (V) | 2866.79 ų |
| Key Structural Features | The imidazo[1,2-a]pyridine system is almost planar. The crystal packing is consolidated by O-H···O and C-H···O hydrogen bonds. |
| Source | nih.gov |
Q & A
Q. What are the common synthetic routes for 3-methylimidazo[1,2-a]pyridin-2-amine derivatives, and what are their advantages?
The synthesis typically involves cyclization reactions using arylamines and nitriles. A scalable method employs sequential addition of arylamines to nitriles followed by I₂/KI-mediated oxidative C–N bond formation, yielding 2-aminoimidazo[1,2-a]pyridines without intermediate purification (72–89% yields) . Alternative approaches include Meldrum’s acid-catalyzed one-pot reactions for N,3-diaryl derivatives, which simplify purification and improve atom economy . Solvent-free methods using TsOH catalysis under microwave irradiation are also reported, enhancing green chemistry metrics .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and NH signals (δ ~5.5 ppm) to confirm substitution patterns .
- IR Spectroscopy : Identify NH stretches (~3168 cm⁻¹) and C=N/C=C vibrations (~1670 cm⁻¹) .
- HRMS : Validate molecular weights (e.g., C₂₁H₁₉N₃: [M+H]⁺ = 314.1654) .
- Elemental Analysis : Confirm purity (e.g., C, H, N within ±0.3% of theoretical values) .
Q. What biological assays are commonly used to evaluate the bioactivity of these compounds?
- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus or Candida albicans (MIC values ≤10 µM) .
- Antikinetoplastid Activity : Screening against Trypanosoma cruzi and Leishmania infantum using Alamar Blue assays (IC₅₀ values as low as 1.35 µM) .
- Cytotoxicity : MTT assays on HEK-293 cells to ensure selectivity (e.g., >50% viability at 25 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Catalyst Screening : Compare I₂/KI (72–89% yields) vs. Meldrum’s acid (80–86% yields) to balance efficiency and scalability.
- Solvent Effects : Solvent-free conditions reduce side reactions and improve atom economy .
- Temperature Control : Microwave-assisted synthesis (e.g., 100°C for 30 min) enhances reaction rates and purity .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-bromophenyl vs. 4-methoxyphenyl) to identify pharmacophores. For example, electron-withdrawing groups (e.g., Br) enhance antikinetoplastid activity .
- Docking Studies : Use software like AutoDock to model interactions with target enzymes (e.g., COX-2 or phosphodiesterases) .
Q. How can researchers address discrepancies in NMR data for complex derivatives?
- 2D NMR Techniques : Utilize COSY and HSQC to resolve overlapping signals in crowded aromatic regions .
- Dynamic Exchange Analysis : Probe NH proton exchange rates with D₂O to confirm hydrogen bonding or tautomerism .
Methodological Challenges
Q. What methods are recommended for scaling up imidazo[1,2-a]pyridine synthesis while maintaining purity?
- Continuous Flow Reactors : Minimize intermediate degradation in multistep syntheses .
- Green Chemistry Metrics : Prioritize solvent-free or aqueous conditions to reduce waste (e.g., E-factor <5) .
Q. How can researchers design experiments to evaluate the stability of these compounds under physiological conditions?
- pH-Dependent Stability Tests : Incubate derivatives in buffers (pH 1–10) and monitor degradation via HPLC .
- Plasma Stability Assays : Use human plasma to assess metabolic susceptibility (e.g., t₁/₂ >2 hr for drug-like candidates) .
Key Recommendations
- Prioritize Reproducibility : Document reaction conditions (e.g., catalyst purity, solvent grade) to mitigate batch-to-batch variability .
- Leverage Computational Tools : Use WinGX or ORTEP for crystallographic data refinement and molecular visualization .
- Adopt Open Science Practices : Share raw NMR/HRMS data via repositories like PubChem or Zenodo to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
